5-(Methylthio)pyrazin-2-amine 5-(Methylthio)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 251549-38-9
VCID: VC3816708
InChI: InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
SMILES: CSC1=NC=C(N=C1)N
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol

5-(Methylthio)pyrazin-2-amine

CAS No.: 251549-38-9

Cat. No.: VC3816708

Molecular Formula: C5H7N3S

Molecular Weight: 141.2 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylthio)pyrazin-2-amine - 251549-38-9

Specification

CAS No. 251549-38-9
Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
IUPAC Name 5-methylsulfanylpyrazin-2-amine
Standard InChI InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
Standard InChI Key IPBKLPYWVRTALX-UHFFFAOYSA-N
SMILES CSC1=NC=C(N=C1)N
Canonical SMILES CSC1=NC=C(N=C1)N

Introduction

Chemical Identity and Structural Features

5-(Methylthio)pyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features a methylthio (-SMe) group at position 5 and an amino (-NH₂) group at position 2. Its IUPAC name, 5-methylsulfanylpyrazin-2-amine, reflects this substitution pattern .

Molecular and Structural Data

  • Molecular Formula: C₅H₇N₃S

  • Molecular Weight: 141.20 g/mol

  • SMILES Notation: CSC1=NC=C(N=C1)N

  • InChI Key: IPBKLPYWVRTALX-UHFFFAOYSA-N

  • XLogP3 (Lipophilicity): 1.72

  • Topological Polar Surface Area (TPSA): 51.08 Ų

The planar aromatic ring system facilitates π-π interactions, while the amino and methylthio groups enhance hydrogen bonding and hydrophobic interactions, respectively. These features make the compound a candidate for molecular recognition in drug design .

Synthesis and Preparation Methods

The synthesis of 5-(methylthio)pyrazin-2-amine involves regioselective substitution reactions on pyrazine precursors. One reported method utilizes BF₃- SMe₂ as a thiomethylating agent under controlled conditions . For example, reacting 5-bromopyrazin-2-amine with BF₃- SMe₂ yields the target compound, albeit in modest yields (15%) due to steric and electronic effects .

Key Reaction Steps:

  • Substrate Activation: Coordination of the amino group to the Lewis acid (BF₃) enhances electrophilicity at position 5.

  • Nucleophilic Attack: The methylthio group replaces the bromine atom via an SNAr mechanism.

  • Workup: Purification through column chromatography or recrystallization .

Alternative routes include the use of sodium methanethiolate (NaSMe) in polar aprotic solvents, though competing side reactions may reduce yields .

Physicochemical Properties

Experimental and computational data provide insights into the compound’s stability and reactivity:

PropertyValueSource
Density1.1 ± 0.1 g/cm³
Boiling Point223.8 ± 35.0 °C (760 mmHg)
Flash Point89.4 ± 0.0 °C
Vapor Pressure0.1 ± 0.4 mmHg (25°C)
Refractive Index1.562

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water due to its hydrophobic methylthio group. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C, consistent with its boiling point .

Applications in Research

Biochemical Reagent

5-(Methylthio)pyrazin-2-amine serves as a building block in synthesizing heterocyclic compounds for drug discovery. Its amino group enables coupling reactions with carboxylic acids or aldehydes, forming Schiff bases or amides with potential bioactivity .

Agricultural Chemistry

Pyrazine derivatives are explored as fungicides and herbicides. The methylthio group’s electron-withdrawing effects may enhance binding to fungal cytochrome P450 enzymes, though specific studies are needed .

Recent Advances and Future Directions

Recent synthetic efforts focus on optimizing thiomethylation reactions to improve yields. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing decomposition . Computational studies using DFT calculations predict favorable binding to kinase targets, guiding future drug design .

Challenges and Opportunities:

  • Synthetic Scalability: Low yields in traditional methods necessitate alternative catalysts (e.g., palladium complexes).

  • Bioactivity Profiling: High-throughput screening could identify antimicrobial or anticancer activity.

  • Environmental Impact: Assess persistence and toxicity in ecosystems.

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